
Isobavachin
Descripción general
Descripción
It is known for its significant pharmacological effects, particularly its anti-osteoporosis activity . This compound has attracted considerable interest due to its potential therapeutic applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobavachin can be synthesized through various chemical reactions involving prenylation and cyclization processes. The synthetic routes typically involve the use of flavonoid precursors, which undergo prenylation at specific positions to form this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Psoralea corylifolia seeds. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Metabolic Pathways of Isobavachin
This compound undergoes two primary metabolic transformations: oxidation and glucuronidation , mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively.
Oxidation Pathways
In mice, this compound forms three oxidized metabolites (M1–M3) via CYP1A2 and CYP2C19. These enzymes contribute 11.3% and 17.1% to hepatic metabolism, with intrinsic clearance (CLint) values ranging from 8.75 to 77.33 μL/min/mg . Oxidation involves NADPH-dependent reactions in liver microsomes, resulting in structural modifications such as hydroxylation or demethylation at specific positions .
Glucuronidation Pathways
This compound forms two glucuronides (G1–G2) through UGT1A1 and UGT1A9. These enzymes exhibit CLint values of 10.73–202.62 μL/min/mg, indicating efficient conjugation with UDP-glucuronic acid (UDPGA) . Glucuronidation occurs in the presence of alamethicin and D-saccharic acid lactone to maintain UGT activity, with UDPGA-dependent termination confirming conjugation specificity .
Table 1: Metabolic Pathways and Key Enzymes
Pathway | Metabolites | Enzymes Involved | CLint (μL/min/mg) |
---|---|---|---|
Oxidation | M1–M3 | CYP1A2, CYP2C19 | 8.75–77.33 |
Glucuronidation | G1–G2 | UGT1A1, UGT1A9 | 10.73–202.62 |
Enzyme Kinetics and Inhibition
This compound exhibits broad-spectrum inhibition of CYPs and UGTs, which may lead to clinically significant drug-drug interactions.
Inhibition of CYPs
This compound inhibits multiple CYP isoforms, including CYP2B6, 2C9, 2C19, and 3A4, with inhibition constants (K_i) ranging from 0.05 to 3.05 μM . For example:
-
CYP2C19 : K_i ≈ 0.05–3.05 μM (competitive/noncompetitive inhibition).
-
CYP2B6 : K_i ≈ 0.05–3.05 μM (mixed-type inhibition).
Inhibition of UGTs
It also inhibits UGT1A1, UGT1A9, and UGT2B7, with K_i values in the same range .
Table 2: Inhibition of CYPs and UGTs by this compound
Enzyme | K_i (μM) | Inhibition Type |
---|---|---|
CYP2B6 | 0.05–3.05 | Mixed-type |
CYP2C19 | 0.05–3.05 | Competitive/noncompetitive |
UGT1A1 | 0.05–3.05 | Competitive |
UGT1A9 | 0.05–3.05 | Competitive |
Analytical Methods for Metabolite Identification
Metabolites were characterized using UHPLC coupled with mass spectrometry under the following conditions:
-
Column : BEH C18 (2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase : Water (0.1% formic acid) and acetonitrile (0.1% formic acid).
-
Gradient : 10–50% B (0–2 min), 50–100% B (2–3 min), 100% B (3–3.2 min), 10% B (3.5–4.0 min).
Table 3: UHPLC Conditions for Metabolite Analysis
Parameter | Details |
---|---|
Column | BEH C18 (2.1 mm × 50 mm, 1.7 μm) |
Flow Rate | 0.5 mL/min |
Column Temp. | 35°C |
Injection Volume | 4 μL |
Detection | Multiple wavelengths (254–335 nm) |
Research Findings and Implications
-
Animal Model Relevance : Mice are suitable for predicting human metabolism due to conserved metabolic pathways .
-
Therapeutic Potential : Beyond metabolism, this compound modulates inflammatory signaling (e.g., SHP-1-dependent Fyn/Lyn/Syk/Lck pathways) and exhibits anti-allergic activity .
-
Drug Interactions : Its inhibition of CYPs/UGTs necessitates caution with co-administered drugs metabolized by these enzymes (e.g., warfarin, phenytoin) .
Aplicaciones Científicas De Investigación
Anticancer Properties
Isobavachin has been investigated for its potential as an antineoplastic agent . Research indicates that it can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF7), ovarian cancer, and leukemia. Its mechanism involves regulating estrogen receptors (ERα) which are critical in the development of hormone-dependent tumors. Specifically, this compound has been shown to kill cancer cells expressing ERα at higher concentrations while modulating their expression at lower concentrations .
Table 1: Anticancer Effects of this compound
Cancer Type | Cell Line | Mechanism of Action | Reference |
---|---|---|---|
Breast Cancer | MCF7 | Inhibition of ERα expression | |
Ovarian Cancer | - | Cytotoxic effects on tumor cells | |
Leukemia | - | Induction of apoptosis |
Anti-Osteoporosis Activity
This compound exhibits significant anti-osteoporosis effects by stimulating osteoblast proliferation and differentiation. This action is crucial for bone health and may help in preventing osteoporosis, particularly in postmenopausal women . The compound has been shown to promote bone formation through various signaling pathways, including the activation of protein prenylation mechanisms which are essential for cellular differentiation.
Table 2: Effects on Bone Health
Study Type | Findings | Reference |
---|---|---|
In vitro | Stimulates osteoblast proliferation | |
In vivo | Increases bone density in animal models |
Neuroprotective Effects
Recent studies have highlighted this compound's potential in neuroprotection and neurogenesis. It facilitates the differentiation of mouse embryonic stem cells into neuronal cells, suggesting a role in neurodegenerative disease prevention and treatment . This property may be particularly beneficial for conditions such as Alzheimer’s disease.
Table 3: Neuroprotective Applications
Application | Mechanism | Reference |
---|---|---|
Neurogenesis | Promotes differentiation of stem cells | |
Neuroprotection | Activation of neuroprotective pathways |
Cardiovascular Benefits
This compound also shows promise in cardiovascular health by potentially regulating lipid metabolism and exhibiting anti-inflammatory properties. These effects can contribute to the management of heart diseases, although further research is required to establish clinical relevance .
Metabolic Pathways and Drug Interactions
Understanding the metabolism of this compound is crucial for its application in pharmacotherapy. Studies have identified several metabolic pathways involving cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs), which play a role in drug interactions and bioavailability .
Table 4: Metabolic Characteristics
Metabolite | Pathway | Study Findings |
---|---|---|
G1 & G2 | Glucuronidation | Identified in mouse models |
M1 - M3 | Oxidation | Characterized through kinetic modeling |
Mecanismo De Acción
Isobavachin exerts its effects through various molecular targets and pathways:
Anti-osteoporosis: It inhibits bone resorption and promotes bone formation by modulating the activity of osteoclasts and osteoblasts.
Anti-inflammatory: This compound suppresses the MAPK and NF-κB signaling pathways, reducing inflammation in macrophages and zebrafish.
Anti-hyperuricemia: It regulates drug metabolism, bile secretion, and the renin-angiotensin system by targeting proteins such as HPRT1, REN, and ABCG2.
Comparación Con Compuestos Similares
Isobavachin is unique compared to other similar compounds due to its diverse pharmacological activities. Similar compounds include:
Tranilast: Another hURAT1 inhibitor used in the treatment of hyperuricemia.
Bavachin: A related flavonoid with similar anti-inflammatory properties.
This compound stands out due to its broad-spectrum inhibition of cytochrome P450 enzymes and UDP-glucuronosyltransferases, making it a versatile compound in both research and therapeutic applications .
Propiedades
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBXCHUXFKMGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.